

# A Comparative Guide to New Beclometasone Dipropionate Delivery Devices for Inhalation Therapy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in-vitro performance of various beclometasone dipropionate (BDP) delivery devices, offering valuable insights for researchers and drug development professionals. The data presented herein is compiled from publicly available studies and is intended to serve as a benchmark for the evaluation of new and existing inhaled therapies.

# In-Vitro Performance Comparison of Beclometasone Dipropionate Inhalers

The following table summarizes the in-vitro aerodynamic performance of several beclometasone dipropionate inhalers, including pressurized metered-dose inhalers (pMDIs) and dry powder inhalers (DPIs). These parameters are critical in determining the efficiency of drug delivery to the lungs.



| Device                        | Туре | Formulati<br>on                | Mass Median Aerodyna mic Diameter (MMAD) (µm) | Geometri<br>c<br>Standard<br>Deviation<br>(GSD) | Fine Particle Fraction (FPF) < 5 µm (%)   | Delivered<br>Dose<br>Uniformit<br>y (DDU)                                |
|-------------------------------|------|--------------------------------|-----------------------------------------------|-------------------------------------------------|-------------------------------------------|--------------------------------------------------------------------------|
| Qvar®                         | pMDI | Extrafine<br>Solution<br>(HFA) | 1.2[1]                                        | -                                               | 98[1]                                     | Compliant with USP/Ph.Eu r. standards                                    |
| Foster®<br>NEXThaler<br>®     | DPI  | Extrafine<br>Powder            | ~1.2                                          | -                                               | ~50<br>(relative to<br>delivered<br>dose) | Consistent<br>dose<br>delivery<br>across flow<br>rates (30-<br>90 L/min) |
| Easyhaler<br>®                | DPI  | Powder                         | -                                             | -                                               | -                                         | Lung<br>deposition<br>of 18.9% of<br>metered<br>dose[2]                  |
| Clenil<br>Modulite®           | pMDI | Solution<br>(HFA)              | -                                             | -                                               | -                                         | Standard<br>pMDI<br>performanc<br>e                                      |
| Convention<br>al CFC-<br>pMDI | pMDI | Suspensio<br>n (CFC)           | 2.8[1]                                        | -                                               | 88-93[1]                                  | Variable                                                                 |

Note: Data is compiled from various sources and experimental conditions may differ. MMAD and FPF for Qvar® and the conventional CFC-pMDI were determined using a Next Generation



Impactor (NGI) and Andersen 8-stage Cascade Impactor (ACI) respectively.[1] The performance of DPIs is typically dependent on the patient's inspiratory flow rate.

## **Experimental Protocols**

Detailed methodologies for the key in-vitro experiments are crucial for accurate and reproducible benchmarking of inhaler performance.

# **Aerodynamic Particle Size Distribution (APSD) by Cascade Impaction**

This experiment determines the particle size distribution of the aerosolized drug, which is a critical predictor of where the drug will deposit in the respiratory tract. The Andersen Cascade Impactor (ACI) or Next Generation Impactor (NGI) are commonly used instruments for this purpose, as described in USP General Chapter <601>.

Objective: To measure the Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), and Fine Particle Fraction (FPF) of the delivered dose.

#### Apparatus:

- Andersen Cascade Impactor (ACI) or Next Generation Impactor (NGI)
- Vacuum pump
- Flow meter
- Induction port (e.g., USP/Ph. Eur. throat)
- Mouthpiece adapter
- Collection plates or filters
- High-Performance Liquid Chromatography (HPLC) system

#### Procedure:

Preparation:



- Coat the collection stages of the impactor with a suitable solvent (e.g., silicone oil) to prevent particle bounce.
- Assemble the cascade impactor according to the manufacturer's instructions.
- Connect the impactor to a vacuum pump via a flow meter and a flow controller.
- Flow Rate Calibration:
  - For pMDIs, the flow rate is typically set to 28.3 L/min.[3]
  - For DPIs, the flow rate is determined by the pressure drop of 4 kPa across the device, with a maximum of 100 L/min.[3]
- Sample Collection:
  - Prepare the inhaler as per the patient instructions (e.g., shaking, priming).
  - Connect the inhaler to the induction port using an appropriate mouthpiece adapter.
  - Actuate the inhaler to release a single dose (or a specified number of doses) into the impactor while the vacuum pump is running.
- Drug Recovery and Analysis:
  - Disassemble the impactor and carefully wash each stage and the filter with a suitable solvent to recover the deposited drug.
  - Quantify the amount of drug on each stage using a validated HPLC method.
- Data Analysis:
  - Calculate the mass of drug deposited on each stage.
  - Determine the cumulative mass of drug as a function of the cut-off diameter of each stage.
  - Calculate the MMAD, GSD, and FPF (<5 μm) from the cumulative distribution data.</li>



### **Delivered Dose Uniformity (DDU)**

This test ensures that the inhaler delivers a consistent amount of the active pharmaceutical ingredient (API) with each actuation throughout its labeled number of doses. The methodology is guided by USP General Chapter <601> and European Pharmacopoeia (Ph.Eur.) 2.9.18.

Objective: To assess the consistency of the delivered dose from an inhaler.

#### Apparatus:

- Dose Unit Sampling Apparatus (DUSA) or equivalent
- Vacuum pump
- Flow meter
- HPLC system

#### Procedure:

- Inhaler Selection and Preparation:
  - US Pharmacopeia (USP) Method: Test 10 individual inhalers. For each inhaler, collect doses at the beginning and end of its life.[4]
  - European Pharmacopoeia (Ph.Eur.) Method: Test one inhaler throughout its lifespan,
     collecting doses at the beginning, middle, and end.
  - Prepare the inhaler according to the product label.
- Sample Collection:
  - Connect the inhaler to the DUSA.
  - Actuate the inhaler to deliver a single dose into the collection tube of the DUSA while drawing air through the apparatus at a controlled flow rate (typically 28.3 L/min for pMDIs).
- Drug Recovery and Analysis:



- Wash the collected dose from the DUSA with a suitable solvent.
- Quantify the amount of drug in the solvent using a validated HPLC method.
- Acceptance Criteria:
  - The delivered dose from each actuation must fall within a specified range of the label claim (e.g., typically 85-115%, with tighter limits for the mean).

# Mandatory Visualizations Beclometasone Dipropionate Signaling Pathway

Beclometasone dipropionate is a prodrug that is converted to its active metabolite, beclometasone-17-monopropionate (B-17-MP). B-17-MP is a potent glucocorticoid that exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR).



Click to download full resolution via product page

Caption: BDP Signaling Pathway

### **Experimental Workflow for Inhaler Benchmarking**



The following diagram illustrates the logical flow of the in-vitro testing process for benchmarking new beclometasone dipropionate delivery devices.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Aerodynamic particle size analysis of aerosols from pressurized metered-dose inhalers: comparison of Andersen 8-stage cascade impactor, next generation pharmaceutical impactor, and model 3321 Aerodynamic Particle Sizer aerosol spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of beclomethasone dipropionate delivery by easyhaler dry powder inhaler and pMDI plus large volume spacer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. copleyscientific.com [copleyscientific.com]
- 4. Delivered Dose Uniformity (DDU) [tsi.com]
- To cite this document: BenchChem. [A Comparative Guide to New Beclometasone Dipropionate Delivery Devices for Inhalation Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195432#benchmarking-new-beclometasone-dipropionate-delivery-devices]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com